![molecular formula C6H5Cl2N B2885905 3,4-Dichloro-5-methylpyridine CAS No. 1261727-04-1](/img/structure/B2885905.png)
3,4-Dichloro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3,4-Dichloro-5-methylpyridine: is used in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex structures that can interact with biological systems in specific ways. For example, the chlorotropic rearrangement of related dichloro-cyano-methylpyridine diones in polar solvents has been studied to synthesize new compounds with potential biological activity .
Agrochemicals Development
This chemical serves as an intermediate in the creation of agrochemicals. The unique structure of pyridine derivatives makes them suitable for developing crop protection agents. They are used to create pesticides that protect crops from pests and diseases, thereby enhancing agricultural productivity .
Pharmaceutical Intermediates
In the pharmaceutical industry, 3,4-Dichloro-5-methylpyridine is utilized as an intermediate for synthesizing active pharmaceutical ingredients (APIs). These APIs are the essential components of medications that confer therapeutic effects .
Veterinary Products
Similar to its use in pharmaceuticals, this compound is also employed in the veterinary field. It helps in the synthesis of veterinary drugs that are used to treat and prevent diseases in animals, contributing to animal health and food safety .
Organic Synthesis Research
Researchers use 3,4-Dichloro-5-methylpyridine in organic synthesis to explore new reactions and pathways. It’s a valuable tool for discovering new synthetic methods that can lead to the production of novel organic compounds .
Material Science
The compound’s derivatives are investigated for their potential applications in material science. Due to the unique properties conferred by the pyridine ring, these materials can have specialized applications in various industries, including electronics and nanotechnology .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
In the context of SM coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
properties
IUPAC Name |
3,4-dichloro-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPCVAABVBKVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-methylpyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.